molecular formula C22H19N3O B2526252 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 477544-18-6

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Numéro de catalogue: B2526252
Numéro CAS: 477544-18-6
Poids moléculaire: 341.414
Clé InChI: UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O and its molecular weight is 341.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Routes and Chemical Properties

The compound has been explored as a building block in chemical synthesis, demonstrating versatility in the formation of complex molecules. For instance, research by Janardhan et al. (2014) utilized derivatives of N-aryl-2-chloroacetamides as electrophilic components to synthesize fused thiazolo[3,2-a]pyrimidinones, indicating the compound's utility in ring annulation reactions to produce thiazolo[3,2-a]pyrimidinone products with acceptable yields, confirmed through analytical and spectral studies including X-ray crystallography (Janardhan et al., 2014).

Pharmacological Characterization and Potential

Significant pharmacological interest has been shown in derivatives of the compound, particularly as calcium channel blockers and sigma receptor ligands, which are critical in the treatment of various neurological and psychiatric conditions. Bezençon et al. (2017) discovered potent, selective, and brain-penetrating T-type calcium channel blockers among N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, identifying a clinical candidate for generalized epilepsies treatment due to its solubility, brain penetration, and negative Ames test results (Bezençon et al., 2017).

Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating them as σ1 receptor ligands with high affinity for σ1 versus σ2 receptors. These findings support the compound's role in developing treatments targeting the σ1 receptor, which is implicated in several neurodegenerative and psychiatric disorders (Huang et al., 2001).

Antitumor and Antimicrobial Applications

Yurttaş et al. (2015) explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, finding significant activity against various cancer cell lines. This underscores the compound's potential as a pharmacophore in anticancer drug development (Yurttaş et al., 2015).

Additionally, Jamkhandi et al. (2012) synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide, demonstrating potent antimicrobial actions against a range of pathogens. The study highlights the compound's relevance in developing new anti-infective agents (Jamkhandi et al., 2012).

Mécanisme D'action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context of its use.

Propriétés

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.